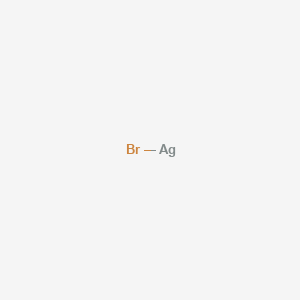

Silver bromide

Vue d'ensemble

Description

Silver bromide is a pale-yellow, water-insoluble salt with the chemical formula AgBr. It is well-known for its exceptional sensitivity to light, a property that has made it a cornerstone in the development of photographic materials. This compound can be found naturally as the mineral bromargyrite and is widely used in photographic films .

Méthodes De Préparation

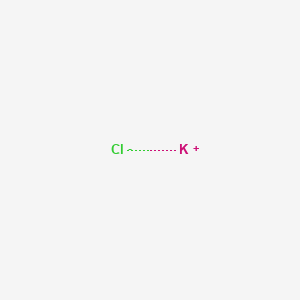

Synthetic Routes and Reaction Conditions: Silver bromide is typically prepared by the reaction of silver nitrate with an alkali bromide, such as potassium bromide:

AgNO3(aq)+KBr(aq)→AgBr(s)+KNO3(aq)

This reaction results in the precipitation of this compound .

Industrial Production Methods: In industrial settings, this compound is produced by forming an emulsion of silver halide crystals in gelatin, which is then coated onto a film or other support. The crystals are formed by precipitation in a controlled environment to produce small, uniform crystals .

Analyse Des Réactions Chimiques

Types of Reactions: Silver bromide undergoes various chemical reactions, including:

Photochemical Decomposition: When exposed to light, this compound decomposes to form metallic silver and bromine.

Complex Formation: this compound reacts with liquid ammonia to form ammine complexes such as Ag(NH₃)₂Br.

Common Reagents and Conditions:

Ammonia: Used to form ammine complexes.

Light: Triggers photochemical decomposition.

Major Products:

Metallic Silver: Formed during photochemical decomposition.

Ammine Complexes: Formed during reactions with ammonia.

Applications De Recherche Scientifique

Silver bromide has a wide range of applications in scientific research:

Photography: Its photosensitivity is crucial for capturing images on photographic film and paper.

Radiation Detection: this compound is used in solid-state detectors and nuclear track detectors due to its sensitivity to ionizing radiation.

Infrared Spectroscopy: It is transparent to infrared light, making it useful in this field.

Medical Field: this compound is used in antiseptic creams for its antimicrobial properties.

Mécanisme D'action

The primary mechanism by which silver bromide exerts its effects is through photochemical reactions. When exposed to light, this compound undergoes a photochemical reaction, forming metallic silver and releasing bromine. This reaction darkens the compound and forms a visible image on photographic film or paper .

Comparaison Avec Des Composés Similaires

- Silver Chloride (AgCl)

- Silver Iodide (AgI)

- Silver Fluoride (AgF)

Comparison:

- Photosensitivity: Silver bromide, like other silver halides, is highly photosensitive, but it is particularly favored in photographic applications due to its optimal balance of sensitivity and stability .

- Solubility: this compound is sparingly soluble in ammonia, unlike silver chloride, which dissolves more readily .

- Applications: While silver chloride and silver iodide are also used in photography, this compound’s unique properties make it the preferred choice for high-quality photographic materials .

This compound’s unique combination of properties and applications makes it a valuable compound in various scientific and industrial fields.

Propriétés

Numéro CAS |

14358-95-3 |

|---|---|

Formule moléculaire |

AgBr |

Poids moléculaire |

187.77 g/mol |

Nom IUPAC |

silver;bromide |

InChI |

InChI=1S/Ag.BrH/h;1H/q+1;/p-1 |

Clé InChI |

ADZWSOLPGZMUMY-UHFFFAOYSA-M |

SMILES |

Br[Ag] |

SMILES canonique |

[Br-].[Ag+] |

Description physique |

Liquid Yellowish odorless solid; Darkened by light; Water solubility = 0.135 mg/L at 25 deg C; [Merck Index] Light yellow, odorless, crystalline solid; [Alfa Aesar MSDS] |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Oxa-5-azaspiro[3.4]octane oxalate](/img/structure/B3419445.png)